molecular formula C30H50O2 B088417 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) CAS No. 14031-39-1

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)

Cat. No.: B088417
CAS No.: 14031-39-1
M. Wt: 442.7 g/mol
InChI Key: KABSNIWLJXCBGG-TXLDAEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS), also known as 2,3:22,23-dioxidosqualene, is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon. This compound is formed through the oxidation of squalene and plays a crucial role in the biosynthesis of sterols and triterpenes. 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is an intermediate in the synthesis of various bioactive compounds, including sterols like lanosterol and cycloartenol, which are precursors to cholesterol and other essential biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) can be synthesized through the oxidation of squalene using specific oxidizing agents. One common method involves the use of N-bromosuccinimide (NBS) in a tetrahydrofuran (THF) solution. The reaction is typically carried out at low temperatures (0°C) under a nitrogen atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of dioxidosqualene often involves biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to produce dioxidosqualene by introducing specific enzymes involved in the squalene oxidation pathway .

Chemical Reactions Analysis

Types of Reactions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) has diverse applications in scientific research:

Mechanism of Action

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) exerts its effects primarily through its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of dioxidosqualene into various triterpenoids and sterols. The mechanism involves the formation of carbocation intermediates, which then undergo rearrangement and cyclization to form the final products . In medical applications, dioxidosqualene’s role in cholesterol biosynthesis makes it a target for cholesterol-lowering drugs and potential anti-cancer therapies .

Comparison with Similar Compounds

Uniqueness: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is unique due to its dual epoxide groups, which allow for more complex cyclization reactions and the formation of a broader range of triterpenoid structures. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds .

Properties

IUPAC Name

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSNIWLJXCBGG-TXLDAEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31063-19-1
Record name 2,3,22,23-Dioxidosqualene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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